2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide
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Overview
Description
2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide is a complex organic compound that features both imidazolidinone and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide typically involves the reaction of benzylamine with a dicarboxylic acid to form the imidazolidinone ringThe final step involves the acylation of the imidazolidinone with 2-(phenylsulfanyl)phenylacetic acid under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidinone ring can be reduced to an imidazolidine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The phenylsulfanyl group can interact with thiol groups in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid: Similar structure but with an acetic acid group instead of the phenylsulfanyl group.
Benzoic acid, 4-(2-phenyl-1H-benzimidazol-1-yl)-, methyl ester: Contains a benzimidazole ring instead of the imidazolidinone ring.
Uniqueness
2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide is unique due to the presence of both the imidazolidinone and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C24H21N3O3S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-(2-phenylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O3S/c28-22(25-19-13-7-8-14-21(19)31-18-11-5-2-6-12-18)16-27-23(29)20(26-24(27)30)15-17-9-3-1-4-10-17/h1-14,20H,15-16H2,(H,25,28)(H,26,30) |
InChI Key |
SYLIKNGTQRADJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3SC4=CC=CC=C4 |
Origin of Product |
United States |
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